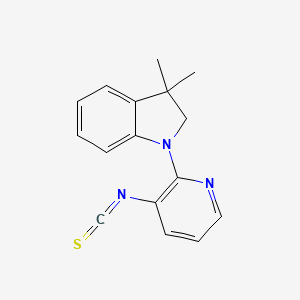
2,3-Dimethyl-6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine is a heterocyclic aromatic compound with a unique structure that includes a pyrazine ring substituted with methyl and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylpyrazine with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylpyrazine: A simpler analog without the methylphenyl group.
4-Methylbenzoyl chloride: A precursor used in the synthesis of the compound.
Other substituted pyrazines: Compounds with different substituents on the pyrazine ring.
Uniqueness
2,3-Dimethyl-6-(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that require specific interactions and activities.
Eigenschaften
CAS-Nummer |
922525-17-5 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2,3-dimethyl-6-(4-methylphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C13H14N2O/c1-9-4-6-12(7-5-9)13-8-14-10(2)11(3)15(13)16/h4-8H,1-3H3 |
InChI-Schlüssel |
FGDAAMQVHPMSIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN=C(C(=[N+]2[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole](/img/structure/B14189255.png)


![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)

![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)
![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)
![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
![(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B14189293.png)
amino]-](/img/structure/B14189303.png)

![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-](/img/structure/B14189336.png)
![6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14189338.png)
